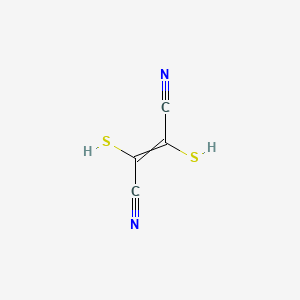

1,2-Dicyano-1,2-dimercaptoethylene

Description

1,2-Dicyano-1,2-dimercaptoethylene, also known as 1,2-dicyano-1,2-ethylenedithiolate (mnt²⁻), is a dithiolene ligand characterized by two cyano (-CN) and two thiolate (-S⁻) groups on adjacent carbons. It is widely used in coordination chemistry to form stable metal complexes with unique electronic properties, such as redox activity and diradical character . These complexes are pivotal in materials science, particularly in the development of conductive and magnetic materials .

Properties

Molecular Formula |

C4H2N2S2 |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

2,3-bis(sulfanyl)but-2-enedinitrile |

InChI |

InChI=1S/C4H2N2S2/c5-1-3(7)4(8)2-6/h7-8H |

InChI Key |

DMDOIBWPFWJPQJ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=C(C#N)S)S |

Origin of Product |

United States |

Comparison with Similar Compounds

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE)

Structure : Replaces thiolate groups with 2,4,5-trimethylthienyl substituents.

Key Properties :

- Photochromism : Undergoes reversible isomerization between open (1a) and closed (1b) forms under UV/visible light, with a strong Raman signature at 1510 cm⁻¹ for the closed isomer .

- Applications: Used in real-time opto-control of biological processes, such as imaging in live cancer cells . Its thienyl groups enhance steric bulk and optical activity, making it unsuitable for metal coordination but ideal for precision opto-control .

Bis(trifluoromethyl)-1,2-dithiete

Structure: Features two trifluoromethyl (-CF₃) groups instead of cyano substituents. Key Properties:

- Electron-Withdrawing Effects : The -CF₃ groups increase ligand electronegativity, stabilizing low-oxidation-state metal centers .

- Applications : Forms complexes with metals like Ni and Co, often studied for their redox behavior .

Comparison : While both mnt²⁻ and bis(trifluoromethyl)-1,2-dithiete are dithiolene ligands, the latter’s -CF₃ groups impart greater oxidative stability but reduce π-conjugation, limiting conductivity in materials .

1,3-Dimethyl-2,4,5-trithioxoimidazolidine (Me₂timdt⁻)

Structure : A trithiolene ligand with a fused imidazolidine ring.

Key Properties :

- Diradical Character: When paired with mnt²⁻ in heteroleptic Pd complexes, it induces diradical states, enhancing magnetic properties . Comparison: Unlike mnt²⁻, Me₂timdt⁻ is a monothiolate ligand with a rigid backbone. Combined in heteroleptic complexes, these ligands synergistically enable tunable diradical behavior, which is absent in homoleptic mnt²⁻ complexes .

Data Table: Comparative Analysis of Key Compounds

Structural and Functional Insights

- Electronic Effects: Cyano groups in mnt²⁻ enhance π-accepting ability, crucial for stabilizing metal complexes with mixed valence states. Thienyl groups in CMTE, however, prioritize optical properties over metal coordination .

- Steric Considerations : Bulky substituents (e.g., thienyl in CMTE) limit use in dense coordination polymers, whereas compact mnt²⁻ facilitates π-stacking in conductive materials .

- Redox Flexibility : mnt²⁻ supports multiple redox states, enabling applications in electrocatalysis, while bis(trifluoromethyl)-1,2-dithiete favors single-electron processes .

Preparation Methods

Core Reaction Mechanism

The synthesis of DCDME’s alkali metal salts typically proceeds through a nucleophilic addition-elimination pathway. Sodium cyanide reacts with carbon disulfide in a polar aprotic solvent (e.g., DMF), forming a dithiacianoformate intermediate. Subsequent hydrolysis yields the desired 1,2-dicyano-1,2-dimercaptoethylene alkali metal salt. The generalized reaction is:

Solvent and Temperature Optimization

Early methods used DMF as the primary solvent, but modern adaptations employ aqueous buffer systems to enhance reaction control. For instance, a pH 6–9 buffer solution facilitates the reaction between 2,3-dichloro-1,4-naphthoquinone and the sodium salt of DCDME, achieving yields exceeding 90%. Temperature plays a critical role: reactions conducted below 10°C result in incomplete conversion, while temperatures above 80°C promote side reactions, reducing purity.

Modern Methodologies and Process Refinement

Buffer-Mediated Synthesis

The Korean patent KR100209582B1 outlines a high-yield synthesis using a phosphate buffer system (pH 7). Key steps include:

-

Dispersion of 2,3-dichloro-1,4-naphthoquinone in a surfactant-stabilized buffer.

-

Dropwise addition of DCDME’s sodium salt aqueous solution.

-

Reaction at 10–70°C for 1–5 hours.

This method achieves 90–93.5% purity with minimal byproducts, attributed to the buffered environment’s stabilization of reactive intermediates.

Recrystallization and Purification

Post-reaction purification involves recrystallization from isobutyl alcohol, effectively removing sulfur byproducts. The solvent-to-product ratio (10:1 to 50:1) is critical to prevent particle agglomeration and ensure consistent crystal morphology.

Challenges and Limitations

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1,2-dicyano-1,2-dimercaptoethylene (mnt²⁻ ligand) with high purity for coordination chemistry studies?

- Methodological Answer :

- Use a stoichiometric reaction between Na₂S and 1,2-dicyanoethylene in anhydrous ethanol under inert atmosphere (N₂/Ar) to avoid oxidation.

- Purify the product via recrystallization from acetonitrile or DMF to remove unreacted precursors.

- Confirm purity via elemental analysis (C, N, S) and FT-IR spectroscopy (absence of -SH stretching bands at ~2550 cm⁻¹).

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How can spectroscopic and electrochemical methods be employed to characterize the electronic properties of metal complexes containing mnt²⁻ ligands?

- Methodological Answer :

- UV-Vis-NIR Spectroscopy : Analyze solvatochromic behavior (e.g., absorption bands between 955–1060 nm in CHCl₃/DMF) to infer ligand-to-metal charge transfer (LMCT) transitions .

- Cyclic Voltammetry : Measure redox potentials in non-aqueous solvents (e.g., TBAPF₆ in CH₃CN) to determine the ligand’s electron-withdrawing capacity and metal-centered redox activity.

- EPR Spectroscopy : Detect paramagnetic intermediates in complexes with diradical character (e.g., broken-symmetry DFT calculations to quantify singlet diradical contributions) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on the diradical character of heteroleptic mnt²⁻ complexes?

- Methodological Answer :

- Perform broken-symmetry (BS) DFT calculations (e.g., B3LYP/def2-TZVP) to evaluate diradical character (DC) via spin density distributions and natural orbital occupations.

- Compare calculated DC values (e.g., 24.9% for [Pd(Me₂timdt)(mnt)]) with experimental EPR and magnetic susceptibility data to validate theoretical models.

- Use time-dependent DFT (TD-DFT) with IEF-PCM solvation models to simulate vis-NIR spectra and correlate with experimental solvatochromic shifts .

Q. What experimental design strategies mitigate challenges in synthesizing air-sensitive mnt²⁻ complexes for nonlinear optical applications?

- Methodological Answer :

- Employ Schlenk-line or glovebox techniques for ligand synthesis and metal coordination to prevent oxidation.

- Stabilize reactive intermediates using bulky counterions (e.g., [Bu₄N]⁺) or low-temperature crystallization (-20°C).

- Validate air sensitivity via controlled exposure experiments, monitoring spectral changes (e.g., UV-Vis peak broadening) over time .

Q. How can ligand substitution effects be systematically studied to tailor the diradicaloid nature of bis(1,2-dithiolene) complexes?

- Methodological Answer :

- Design a ligand library with varying electron-donating/withdrawing groups (e.g., -CN, -SMe, -OCH₃) and synthesize homologous complexes.

- Correlate Hammett σₚ constants of substituents with DC values from BS-DFT calculations to establish structure-property relationships.

- Use X-ray crystallography to analyze bond-length alternation (BLA) in dithione/dithiolato moieties as a structural indicator of diradical character .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in mnt²⁻ complex electronic structures?

- Methodological Answer :

- Cross-validate computational models (e.g., hybrid functionals vs. pure DFT) using high-resolution experimental data (e.g., single-crystal XRD bond lengths, EPR hyperfine coupling constants).

- Adjust solvation models (e.g., COSMO vs. IEF-PCM) in TD-DFT to better match observed solvatochromic behavior.

- Reconcile diradical contributions by integrating NBO analysis with experimental magnetic measurements .

Q. What statistical approaches are suitable for analyzing reproducibility in synthetic yields of mnt²⁻-based complexes?

- Methodological Answer :

- Use a factorial design of experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry) and identify critical factors via ANOVA.

- Apply principal component analysis (PCA) to spectroscopic datasets (e.g., FT-IR, UV-Vis) to cluster batches by purity and reaction efficiency .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.